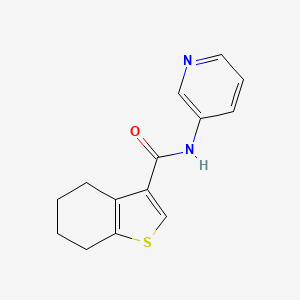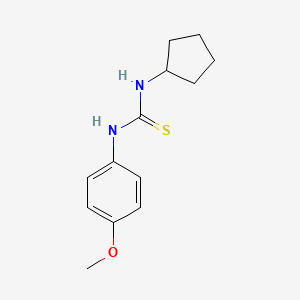
1-phenyl-3-(4-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
1-phenyl-3-(4-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound has been studied for its various biochemical and physiological effects, as well as its mechanism of action and synthesis methods. In
Wissenschaftliche Forschungsanwendungen
1-phenyl-3-(4-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Its anti-cancer activity has been attributed to its ability to inhibit the proliferation and migration of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. Its anti-inflammatory activity has been demonstrated through its ability to suppress the production of inflammatory cytokines and chemokines. Its neuroprotective activity has been shown through its ability to prevent neuronal damage and improve cognitive function.
Wirkmechanismus
The mechanism of action of 1-phenyl-3-(4-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide involves the modulation of various signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways. It has been shown to inhibit the activity of various enzymes, such as COX-2, MMPs, and HDACs, which are involved in cancer progression and inflammation. It also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and DNA damage repair.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. It has been shown to inhibit the proliferation and migration of cancer cells, suppress the production of inflammatory cytokines and chemokines, and prevent neuronal damage. It also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and DNA damage repair.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-phenyl-3-(4-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide in lab experiments include its potential as a therapeutic agent in various diseases, its ability to modulate various signaling pathways, and its relatively simple synthesis method. However, the limitations of using this compound include its potential toxicity and the need for further research to optimize its efficacy and safety.
Zukünftige Richtungen
There are several future directions for research on 1-phenyl-3-(4-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide, including:
1. Further optimization of the synthesis method to improve the yield and purity of the product.
2. Investigation of the potential of this compound as a therapeutic agent in other diseases, such as cardiovascular and metabolic disorders.
3. Exploration of the mechanism of action of this compound in more detail, including its interaction with specific proteins and enzymes.
4. Development of novel formulations of this compound to improve its bioavailability and reduce its toxicity.
5. Investigation of the potential of this compound as a drug combination therapy with other chemotherapeutic agents.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to optimize the efficacy and safety of this compound and explore its potential as a therapeutic agent in various diseases.
Synthesemethoden
The synthesis method of 1-phenyl-3-(4-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide involves the reaction of 4-pyridinecarboxaldehyde, thiosemicarbazide, and ethyl acetoacetate in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and acylation, to yield the final product. The purity and yield of the product can be optimized by adjusting the reaction conditions, such as temperature, solvent, and catalyst concentration.
Eigenschaften
IUPAC Name |
1-phenyl-3-pyridin-4-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c24-17(21-18-20-10-11-25-18)15-12-23(14-4-2-1-3-5-14)22-16(15)13-6-8-19-9-7-13/h1-12H,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDBJXLQOCVTQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401173109 | |
| Record name | 1-Phenyl-3-(4-pyridinyl)-N-2-thiazolyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401173109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
955972-10-8 | |
| Record name | 1-Phenyl-3-(4-pyridinyl)-N-2-thiazolyl-1H-pyrazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955972-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-3-(4-pyridinyl)-N-2-thiazolyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401173109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5887496.png)
![ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5887510.png)
![2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5887513.png)
![2,4-dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5887521.png)
![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5887526.png)

![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5887533.png)
![4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5887537.png)
![3-[2-(2,3-dichlorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5887541.png)
![ethyl 5-{[(diethylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5887552.png)
![4-{[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5887559.png)
![ethyl 5-acetyl-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5887576.png)

